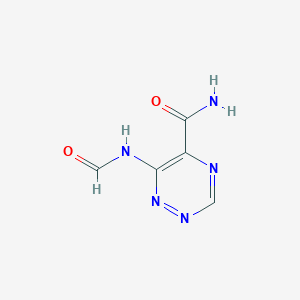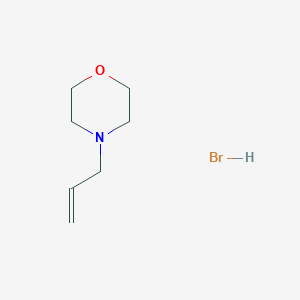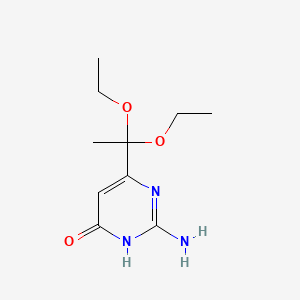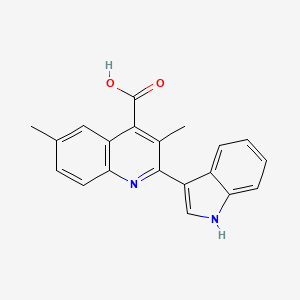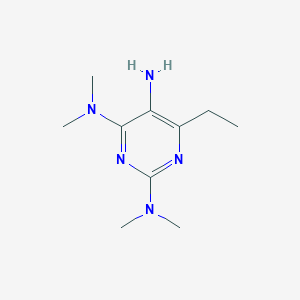
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE is a complex organic compound with the molecular formula C10H19N5. This compound is characterized by its pyrimidine core, which is substituted with ethyl and methyl groups, making it a highly substituted pyrimidine derivative .
Preparation Methods
The synthesis of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves multiple steps, typically starting with the preparation of the pyrimidine core. The core is then subjected to various substitution reactions to introduce the ethyl and methyl groups. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on the pyrimidine ring with ethyl and methyl groups using reagents such as ethyl iodide and methyl iodide under basic conditions.
Catalytic Hydrogenation: This method involves the reduction of intermediate compounds to introduce the desired substituents.
Industrial Production: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents.
Scientific Research Applications
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE can be compared with other pyrimidine derivatives such as:
6-Methyl-N2,N2,N4,N4-Tetramethylpyrimidine-2,4,5-Triamine: Similar structure but with a methyl group instead of an ethyl group.
6-Ethyl-N2,N2,N4,N4-Tetramethylpyrimidine-2,4-Diamine: Lacks one amino group compared to the target compound.
6-Ethyl-N2,N2,N4,N4-Tetramethylpyrimidine-2,5-Diamine: Another derivative with a different substitution pattern.
The uniqueness of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
830321-56-7 |
|---|---|
Molecular Formula |
C10H19N5 |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
6-ethyl-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C10H19N5/c1-6-7-8(11)9(14(2)3)13-10(12-7)15(4)5/h6,11H2,1-5H3 |
InChI Key |
RXPHCZLFMBUFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N(C)C)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


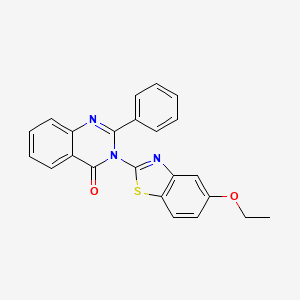
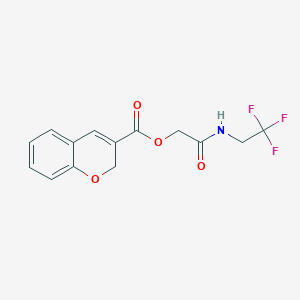
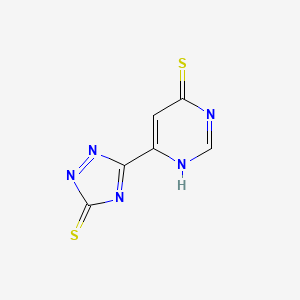
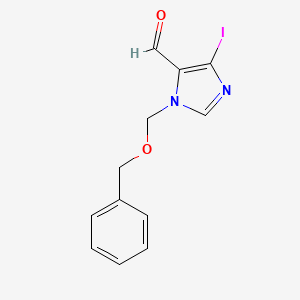
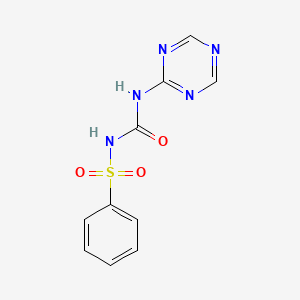
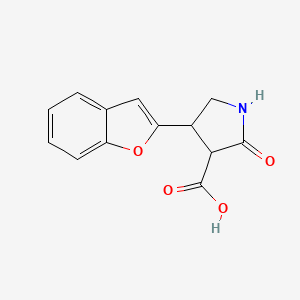
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
